N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
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Overview
Description
“N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Derivative: Starting with a thiophene ring, functional groups are introduced through reactions such as halogenation, nitration, or sulfonation.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.
Final Coupling: The final step involves coupling the thiophene derivative with the piperidine derivative under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of piperidine are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry studies may investigate this compound for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of “N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(methylcarbamoyl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
- N-(3-(methylcarbamoyl)benzyl)-1-(methylsulfonyl)piperidine-3-carboxamide
Uniqueness
The uniqueness of “N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” lies in its specific functional groups and their arrangement, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S2/c1-14-12(18)10-5-7-21-13(10)15-11(17)9-4-3-6-16(8-9)22(2,19)20/h5,7,9H,3-4,6,8H2,1-2H3,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGLCTGGKVQGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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